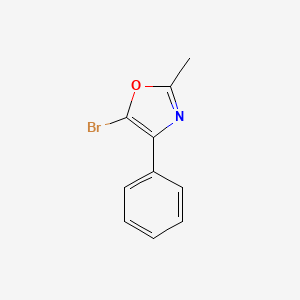

5-Bromo-2-methyl-4-phenyl-1,3-oxazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

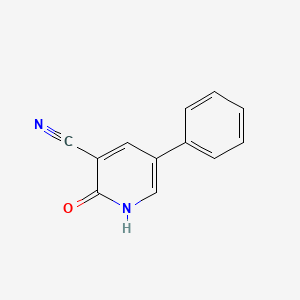

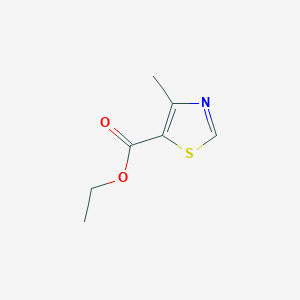

5-Bromo-2-methyl-4-phenyl-1,3-oxazole is a chemical compound with the CAS Number: 20662-93-5. It has a molecular weight of 238.08 . The IUPAC name for this compound is 5-bromo-2-methyl-4-phenyl-1,3-oxazole .

Synthesis Analysis

The synthesis of 1,3-oxazoles, such as 5-Bromo-2-methyl-4-phenyl-1,3-oxazole, can be achieved through various methods. One such method involves the direct arylation of oxazoles with high regioselectivity at both C-5 and C-2 . Another method involves the reaction of p-tolylsulfonylmethyl isocyanide (TosMIC) with aromatic aldehydes to give 5-aryloxazoles .Molecular Structure Analysis

The molecular structure of 5-Bromo-2-methyl-4-phenyl-1,3-oxazole is represented by the linear formula C10H8BrNO . The InChI code for this compound is 1S/C10H8BrNO/c1-7-12-9(10(11)13-7)8-5-3-2-4-6-8/h2-6H,1H3 .Chemical Reactions Analysis

The chemical reactions involving 5-Bromo-2-methyl-4-phenyl-1,3-oxazole can be diverse. For instance, palladium-catalyzed C-5 arylation of oxazoles is preferred in polar solvents, whereas C-2 arylation is preferred in nonpolar solvents . Another reaction involves an I2/Cu(NO3)2•3H2O-assisted generation of α-iodo acetophenones, a Kornblum oxidation to phenylglyoxals, a condensation to imines, and a decarboxylation/annulation/oxidation reaction sequence .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-2-methyl-4-phenyl-1,3-oxazole include a boiling point of 308.3°C at 760 mmHg . The compound is typically stored in an inert atmosphere at 2-8℃ .Applications De Recherche Scientifique

Synthesis and Anticancer Activity

5-Bromo-2-methyl-4-phenyl-1,3-oxazole derivatives have shown significant potential in anticancer research. For example, some oxazole derivatives exhibited strong inhibitory activities against human prostate cancer and human epidermoid carcinoma cancer cell lines. Compounds like these have been characterized by various methods and screened for their antiproliferative activities, revealing promising results in cancer research (Liu et al., 2009).

Versatile Template for Synthesis

Oxazole derivatives have been identified as versatile templates for the synthesis of various functionalized oxazoles. These compounds can be synthesized through nucleophilic ring-opening of oxazolone with different nucleophiles, followed by cyclization. This process demonstrates the chemical versatility and potential utility of oxazole derivatives in organic synthesis (Misra & Ila, 2010).

Antimicrobial and Antileishmanial Activity

Oxazole derivatives have been studied for their antimicrobial activities. For instance, some derivatives were synthesized and evaluated for their activity against various bacterial species and the Leishmania major species. These studies provide insights into the potential of oxazole derivatives in developing new antimicrobial agents (Ustabaş et al., 2020).

Crystal and Molecular Structure Analysis

The study of crystal and molecular structures of oxazole derivatives, like the 10-Bromo-2, 3, 5, 6, 7, 11b-hexahydro-2-methyl-11b-phenylbenzo [6, 7]-1, 4-diazepino [5, 4-b] oxazol-6-one, contributes to the understanding of their chemical properties and potential applications in pharmaceuticals and materials science (Sato et al., 1971).

Safety And Hazards

Propriétés

IUPAC Name |

5-bromo-2-methyl-4-phenyl-1,3-oxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-7-12-9(10(11)13-7)8-5-3-2-4-6-8/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLOYSHJWCWOWNW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(O1)Br)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10340000 |

Source

|

| Record name | 5-Bromo-2-methyl-4-phenyl-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-methyl-4-phenyl-1,3-oxazole | |

CAS RN |

20662-93-5 |

Source

|

| Record name | 5-Bromo-2-methyl-4-phenyl-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.